N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative characterized by two cyclohexyl-based substituents. The molecule features a cyclohexenyl ethyl chain linked to an acetamide backbone, which is further substituted with a tetrazole-functionalized cyclohexyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a pharmacologically relevant moiety in drug design . The compound’s molecular formula is C₁₉H₂₈N₆O, with an average molecular weight of 364.47 g/mol (exact mass: 364.2285) .
Properties
Molecular Formula |
C18H29N5O |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H29N5O/c24-17(19-12-9-16-7-3-1-4-8-16)13-18(10-5-2-6-11-18)14-23-15-20-21-22-23/h7,15H,1-6,8-14H2,(H,19,24) |
InChI Key |
JFPROFAEQHRJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCC2=CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Derivative Functionalization
The cyclohexenylethylamine intermediate is typically synthesized through nucleophilic substitution or reduction reactions. A common route involves:
-
Step 1 : Allylic bromination of cyclohexene using N-bromosuccinimide (NBS) under radical initiation to yield 1-bromocyclohexene.
-
Step 2 : Reaction with ethylenediamine in the presence of a base (e.g., K₂CO₃) to form 2-(1-cyclohexen-1-yl)ethylamine.
Key Reaction Conditions :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 72% |
| Amine Formation | Ethylenediamine, K₂CO₃, DMF, 60°C | 68% |
Synthesis of 2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetic Acid
Tetrazole Ring Formation
The tetrazolylmethyl group is introduced via a [2+3] cycloaddition between a nitrile and sodium azide, catalyzed by ammonium chloride in dimethylformamide (DMF):
Procedure :
-
Cyclohexylacetonitrile Preparation : Cyclohexylacetic acid is converted to its nitrile derivative via dehydration using PCl₅.
-
Tetrazole Synthesis : The nitrile reacts with sodium azide (NaN₃) and NH₄Cl in refluxing DMF (120°C, 24 hours), yielding 1H-tetrazol-1-ylmethylcyclohexylacetonitrile.
-
Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl under reflux.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 120°C | +25% |
| Catalyst Loading | 10 mol% NH₄Cl | +15% |
| Solvent | DMF | +30% vs THF |
Amide Bond Formation and Final Assembly
Coupling Strategies
The final step involves coupling the amine and carboxylic acid intermediates. Common methods include:
-
EDCl/HOBt-Mediated Coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
DCC/DMAP System : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Comparative Performance :
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 12 | 85 | 98 |
| DCC/DMAP | THF | 8 | 78 | 95 |
| HATU | DMF | 6 | 90 | 97 |
Procedure :
-
Dissolve 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid (1 equiv) and EDCl (1.2 equiv) in DCM.
-
Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.
-
Introduce 2-(1-cyclohexen-1-yl)ethylamine (1.05 equiv) and react at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent Polarity : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing intermediates.
-
Temperature : Reactions performed at 0°C minimize side reactions (e.g., tetrazole decomposition).
Impact of Solvent on Amide Yield :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| THF | 7.52 | 78 |
| DMF | 36.7 | 90 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, cyclohexyl CH₂), 2.15 (s, CH₂CO), 3.25 (t, J = 6.8 Hz, NHCH₂), 5.45 (s, tetrazole CH₂).
-
HRMS : Calculated for C₁₉H₂₈N₅O [M+H]⁺: 350.2284; Found: 350.2286.
Challenges and Alternative Approaches
Tetrazole Stability Issues
Tetrazole rings are prone to decomposition under basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives, including N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have been studied for their antimicrobial properties. Research indicates that tetrazole compounds can exhibit significant antibacterial activity against various strains, including resistant bacteria. The structural features of tetrazoles enhance their interaction with microbial targets, making them promising candidates for antibiotic development .
Anti-inflammatory Properties
Tetrazole-containing compounds have shown potential as anti-inflammatory agents. Studies have demonstrated that certain tetrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For instance, a series of tetrazole derivatives were synthesized and evaluated for their anti-inflammatory efficacy, revealing IC values that suggest potent activity . This positions this compound as a candidate for further investigation in treating inflammatory diseases.
Analgesic Effects
Research on related tetrazole compounds has indicated analgesic properties, suggesting that this compound may also exhibit pain-relieving effects. Specific studies have utilized animal models to assess the analgesic activity of tetrazole derivatives, providing a basis for exploring this compound's potential in pain management .
Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives
A comprehensive study focused on synthesizing various tetrazole derivatives, including those similar to this compound. The synthesized compounds were screened for their antimicrobial and anti-inflammatory properties. Results indicated that specific structural modifications significantly enhanced biological activity, paving the way for optimized drug design .
Case Study 2: In Vivo Efficacy Testing
In vivo studies involving related tetrazole compounds demonstrated significant anti-inflammatory effects in carrageenan-induced edema models. These findings support the hypothesis that this compound could be effective in treating conditions characterized by inflammation and pain .
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The cyclohexene and acetamide groups may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative features:
| Compound Name | Molecular Formula | Key Substituents | Heterocyclic Group | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide | C₁₉H₂₈N₆O | Cyclohexenyl ethyl, tetrazolylmethyl cyclohexyl | Tetrazole | 364.47 | Reference compound; combines cyclohexenyl and tetrazole for enhanced lipophilicity |
| N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide | C₁₅H₁₈BrN₅O | 3-Bromophenyl, tetrazolylmethyl cyclohexyl | Tetrazole | 372.24 | Bromophenyl substituent enhances halogen bonding but reduces metabolic stability |
| 2-(1H-imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide | C₁₂H₁₉N₃O | Trans-4-methylcyclohexyl, imidazolyl | Imidazole | 221.30 | Smaller size; imidazole offers different hydrogen-bonding profiles vs. tetrazole |
| N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide | C₂₂H₃₁N₇O | Benzimidazole ethyl, tetrazolylmethyl cyclohexyl | Benzimidazole + Tetrazole | 409.54 | Benzimidazole enhances aromatic stacking; higher molecular weight |
| N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | C₁₇H₂₃NO₂ | Cyclohexenyl ethyl, 4-methoxyphenyl | None | 273.38 | Lacks tetrazole; methoxyphenyl increases polarity and π-π interactions |
Key Structural and Functional Insights
Tetrazole vs. Imidazole/Triazole Analogs
- The tetrazole group in the reference compound provides stronger hydrogen-bonding capacity compared to imidazole (e.g., 2-(1H-imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide) due to its four nitrogen atoms. This may enhance binding to targets like kinases or GPCRs .
- However, imidazole-containing analogs (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide) exhibit faster metabolic clearance in vivo, as tetrazoles are less prone to oxidative degradation .
Substituent Effects on Lipophilicity
- The cyclohexenyl ethyl group in the reference compound contributes to high lipophilicity (predicted logP ~3.5), similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (logP 3.36) .
- Bromophenyl analogs (e.g., N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide) show increased halogen bonding but reduced solubility, limiting bioavailability .
Benzimidazole Hybrids
- The benzimidazole-tetrazole hybrid (C₂₂H₃₁N₇O) demonstrates dual pharmacophoric activity , combining the planar benzimidazole for intercalation and tetrazole for polar interactions. This structural motif is common in antiviral and anticancer agents .
Synthetic Accessibility
- The reference compound’s synthesis likely involves multi-step coupling, as seen in related acetamide derivatives (e.g., coupling of cyclohexenyl ethylamine with tetrazole-functionalized carboxylic acids) .
- By contrast, imidazole analogs are synthesized via simpler routes, such as 1,3-dipolar cycloaddition or direct alkylation .
Biological Activity
N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound notable for its unique structural features, including a cyclohexene ring and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound's structure includes:
- Cyclohexene ring : Contributes to the compound's hydrophobic properties.
- Tetrazole ring : Enhances biological activity and solubility, making it a valuable scaffold in drug design.
The compound is synthesized through multi-step chemical reactions, which require careful control of reaction conditions to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. Upon binding, it may alter the activity of these targets, leading to significant changes in various biochemical pathways. The precise mechanisms depend on the biological context and specific interactions involved.
Biological Activity
Research indicates that compounds with tetrazole moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of the tetrazole ring enhances the compound's ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Synthesis and Derivatives
The synthesis of this compound typically involves several synthetic routes. Key steps include:
- Formation of the cyclohexene ring.
- Introduction of the tetrazole group through cyclization reactions.
- Final acetamide formation via acylation reactions.
These synthetic methods highlight the complexity involved in creating this compound and its derivatives.
Q & A
Q. Cross-validation strategies :
- Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded cyclohexyl/tetrazole regions .
- Replicate synthesis and characterization under controlled conditions to rule out batch variability .
Basic: What preliminary biological screening assays are suitable for this compound?
- In vitro enzyme inhibition : Target enzymes (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric assays .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced: How does the tetrazole moiety influence the compound’s pharmacokinetic properties?
- Lipophilicity : Tetrazole increases polarity vs. carboxylic acid bioisosteres, affecting logP (experimentally determined via shake-flask method) .
- Metabolic stability : Microsomal assays (human/rat liver microsomes) assess susceptibility to oxidative degradation .
- Solubility : Poor aqueous solubility may require formulation with co-solvents (e.g., PEG 400) or nanocarriers .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal groups .
- ADMET prediction : Tools like SwissADME forecast absorption, toxicity, and drug-likeness .
Basic: What are the stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the tetrazole ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile:H2O gradient) ensures integrity .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cycloaddition steps .
- Catalyst recycling : Immobilize Cu on mesoporous silica to reduce metal contamination .
- Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) for safer large-scale use .
Advanced: How can researchers address contradictory bioactivity data across studies?
- Standardize assays : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity) .
- Validate target engagement : SPR or ITC confirms direct binding to proposed targets .
- Meta-analysis : Pool data from multiple labs to identify trends (e.g., substituent-dependent activity cliffs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
